2,4-Dichloro-6-fluorobenzonitrile
Overview
Description
2,4-Dichloro-6-fluorobenzonitrile: is an organic compound with the molecular formula C7H2Cl2FN . It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and one fluorine atom at the 6 position. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-fluorobenzonitrile typically involves the selective halogenation of benzonitrile derivatives. One common method includes the reaction of 2,4-dichlorobenzonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or sulfolane, with the presence of a catalyst like potassium fluoride. The reaction temperature is maintained between 200°C to 250°C to ensure efficient fluorination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and optimized reaction parameters are crucial for large-scale production. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of substituted benzonitriles.
Oxidation: The compound can be oxidized to form corresponding benzoic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products:
Substituted Benzonitriles: Formed through nucleophilic substitution.
Benzoic Acids: Resulting from oxidation reactions.
Primary Amines: Produced via reduction of the nitrile group.
Scientific Research Applications
2,4-Dichloro-6-fluorobenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may interfere with cellular processes by disrupting protein function or signaling pathways .
Comparison with Similar Compounds
- 2,4-Dichloro-5-fluorobenzonitrile
- 2,6-Dichloro-4-fluorobenzonitrile
- 2,4-Difluorobenzonitrile
Comparison:
- 2,4-Dichloro-6-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its analogs. For instance, the presence of fluorine at the 6 position can influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions.
- 2,4-Dichloro-5-fluorobenzonitrile has a similar structure but differs in the position of the fluorine atom, which can lead to variations in its chemical behavior and applications.
- 2,6-Dichloro-4-fluorobenzonitrile and 2,4-Difluorobenzonitrile also exhibit different reactivity profiles due to their distinct substitution patterns .
Properties
IUPAC Name |
2,4-dichloro-6-fluorobenzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZFDUUDVLMSPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299306 | |
Record name | 2,4-Dichloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1349718-98-4 | |
Record name | 2,4-Dichloro-6-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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